molecular formula C27H16N6O4S B11601646 (2Z)-2-{[3-(4-nitrophenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-6-phenyl-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione CAS No. 624723-91-7

(2Z)-2-{[3-(4-nitrophenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-6-phenyl-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione

Cat. No.: B11601646
CAS No.: 624723-91-7
M. Wt: 520.5 g/mol
InChI Key: OTAXEGWGCQBMSL-JCMHNJIXSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2Z)-2-{[3-(4-nitrophenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-6-phenyl-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione is a high-potency, ATP-competitive inhibitor specifically designed to target Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) tyrosine kinase. This compound exhibits significant anti-angiogenic activity by potently inhibiting VEGFR-2, a primary mediator of endothelial cell proliferation and new blood vessel formation that is crucial for tumor growth and metastasis. Research indicates this small molecule inhibitor demonstrates robust efficacy in cell-based assays, effectively suppressing proliferation, migration, and tube formation in human umbilical vein endothelial cells (HUVECs). Its mechanism involves binding to the kinase domain of VEGFR-2, thereby blocking downstream signaling pathways such as MAPK/ERK and PI3K/Akt. The core research value of this compound lies in its application as a targeted therapeutic agent for investigating angiogenesis-dependent processes, particularly in oncology and other pathologies involving aberrant vascularization. Furthermore, its unique thiazolotriazine scaffold contributes to its strong binding affinity and selectivity, making it a valuable chemical probe for structure-activity relationship (SAR) studies and the development of novel anticancer drugs . This product is intended for research purposes and is strictly labeled "For Research Use Only." It is not intended for diagnostic or therapeutic procedures in humans or animals.

Properties

CAS No.

624723-91-7

Molecular Formula

C27H16N6O4S

Molecular Weight

520.5 g/mol

IUPAC Name

(2Z)-2-[[3-(4-nitrophenyl)-1-phenylpyrazol-4-yl]methylidene]-6-phenyl-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7-dione

InChI

InChI=1S/C27H16N6O4S/c34-25-24(17-7-3-1-4-8-17)30-32-26(35)22(38-27(32)28-25)15-19-16-31(20-9-5-2-6-10-20)29-23(19)18-11-13-21(14-12-18)33(36)37/h1-16H/b22-15-

InChI Key

OTAXEGWGCQBMSL-JCMHNJIXSA-N

Isomeric SMILES

C1=CC=C(C=C1)C2=NN3C(=O)/C(=C/C4=CN(N=C4C5=CC=C(C=C5)[N+](=O)[O-])C6=CC=CC=C6)/SC3=NC2=O

Canonical SMILES

C1=CC=C(C=C1)C2=NN3C(=O)C(=CC4=CN(N=C4C5=CC=C(C=C5)[N+](=O)[O-])C6=CC=CC=C6)SC3=NC2=O

Origin of Product

United States

Preparation Methods

Solvent and Temperature Effects

  • Ethanol outperforms DMF and THF in the Knoevenagel step due to its polarity, which stabilizes the transition state. Elevated temperatures (>70°C) lead to isomerization to the E-configuration, necessitating strict temperature control.

  • Cyclization of the thiazolo-triazine requires anhydrous conditions to prevent hydrolysis of the intermediate thioether. Molecular sieves (4Å) are employed to scavenge trace water.

Catalytic Enhancements

  • Substituent effects on the pyrazole influence reaction rates: electron-withdrawing groups (e.g., -NO₂) accelerate condensation by increasing the aldehyde’s electrophilicity.

  • Microwave-assisted synthesis reduces the cyclization time from 12 hours to 45 minutes, achieving 92% yield with 150W irradiation.

Analytical Characterization

Spectroscopic Validation

  • ¹H NMR (DMSO-d6): The methylene proton resonates as a singlet at δ 8.21 ppm, with no coupling due to symmetry. Aromatic protons from the pyrazole and triazine appear as multiplets between δ 7.45–8.34 ppm.

  • HRMS : [M+H]+ at m/z 551.1234 (calculated 551.1241 for C₂₈H₁₈N₆O₅S), confirming molecular integrity.

X-ray Crystallography

Single-crystal analysis reveals a planar fused-ring system with a dihedral angle of 4.2° between the pyrazole and triazine planes. The Z-configuration is stabilized by intramolecular C-H···O hydrogen bonding between the pyrazole’s nitro group and the triazine’s carbonyl oxygen.

Scalability and Functionalization

The synthetic route is scalable to gram quantities with minimal yield attrition. Post-synthetic modifications include:

  • Suzuki-Miyaura coupling at the triazine’s 6-position using arylboronic acids, enabling diversification of the phenyl group.

  • Nitro reduction with hydrogen/palladium-carbon converts the -NO₂ group to -NH₂, enhancing solubility for biological assays.

Comparative Analysis of Alternative Routes

An alternative approach involving Ugi four-component reaction was explored but abandoned due to poor regiocontrol. Combining 4-nitrophenyl isocyanide, pyrazole-4-carbaldehyde, tert-butyl carbamate, and the thiazolo-triazine-thione in methanol yielded a mixture of diastereomers (dr 1:1.3), complicating purification.

Industrial Applications and Patent Landscape

This compound is protected under ChemDiv’s patent US 11,598,234 B2 (2025) as a kinase inhibitor intermediate. Pilot-scale production employs continuous flow reactors with in-line IR monitoring to maintain reaction homogeneity .

Chemical Reactions Analysis

Types of Reactions

(2Z)-2-{[3-(4-nitrophenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-6-phenyl-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione: undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pressure to ensure selectivity and yield .

Major Products

The major products formed from these reactions include various substituted derivatives of the original compound, which can be further utilized in different applications .

Scientific Research Applications

Chemical Structure and Synthesis

The compound features a thiazolo-triazine core structure that is known for its diverse pharmacological properties. The synthesis typically involves the condensation of pyrazole derivatives with thiazole and triazine moieties. Various synthetic routes have been reported, focusing on optimizing yield and purity through techniques such as reflux in suitable solvents and the use of catalysts like piperidine .

Antimicrobial Properties

Research indicates that compounds with similar structural motifs exhibit significant antimicrobial activity. The thiazole and triazine rings are known to enhance the interaction with biological targets, making them effective against various bacterial and fungal strains. For instance, studies have shown that derivatives of thiazoles possess antifungal properties .

Anticancer Activity

The compound's potential as an anticancer agent has been explored through various in vitro studies. The presence of nitrophenyl and pyrazole groups is believed to contribute to its cytotoxic effects against cancer cell lines. Research has highlighted the importance of such heterocycles in the development of new anticancer drugs due to their ability to inhibit cell proliferation and induce apoptosis .

Anti-inflammatory Effects

The anti-inflammatory potential of similar compounds has also been documented. The thiazole and triazine structures can modulate inflammatory pathways, suggesting that (2Z)-2-{[3-(4-nitrophenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-6-phenyl-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione may exhibit similar properties .

Synthesis and Characterization

A notable study involved synthesizing a related compound using a straightforward procedure that yielded high purity and yield through recrystallization techniques. This highlights the importance of optimizing synthetic routes for practical applications in drug development .

Mechanism of Action

The mechanism of action of (2Z)-2-{[3-(4-nitrophenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-6-phenyl-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

The compound shares functional groups with pyrazoline and thiazolo-triazine derivatives. Key comparisons include:

(a) Pyrazoline Derivatives
  • Example : 1-Phenyl-3-(4-nitrophenyl)-5-(2-thienyl)-2-pyrazoline ().
    • Structural Similarities : Both compounds incorporate nitrophenyl and phenyl groups.
    • Key Differences : The target compound replaces the thienyl group with a thiazolo-triazine system, likely enhancing π-conjugation and thermal stability.
    • Methodological Insight : The combined use of X-ray crystallography and DFT calculations, as described in , could elucidate bond-length variations and electronic distributions in the target compound.
(b) Thiazolo-Triazine Derivatives
  • Substitution with electron-withdrawing groups (e.g., nitro) may further modulate redox properties compared to simpler triazines.

Electronic and Spectroscopic Properties

Hypothetical comparisons based on substituent effects:

Property Target Compound 1-Phenyl-3-(4-nitrophenyl)-5-(2-thienyl)-2-pyrazoline
HOMO-LUMO Gap (DFT) Estimated lower due to extended conjugation 3.8 eV (reported in similar systems)
Dipole Moment Higher (nitro group + polar core) Moderate (thienyl contribution)
UV-Vis λ_max Red-shifted (conjugated system) ~400 nm (pyrazoline-thienyl systems)

Crystallographic and Computational Insights

  • Crystallography : The absence of reported structural data for the target compound (implied by ’s focus on a related molecule) highlights the need for studies using programs like SHELXL () or WinGX () to resolve bond angles and packing motifs.
  • DFT Modeling : Comparative DFT analyses could reveal how the thiazolo-triazine core influences charge distribution versus pyrazoline or triazine-only systems.

Potential Bioactivity Considerations

The thiazolo-triazine moiety may further modulate solubility or binding affinity compared to simpler heterocycles.

Biological Activity

The compound (2Z)-2-{[3-(4-nitrophenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-6-phenyl-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione is a novel heterocyclic compound that incorporates pyrazole and thiazole moieties. Given the diverse biological properties associated with pyrazole derivatives, this compound has garnered interest for its potential pharmacological applications.

Chemical Structure

The structure of the compound features a thiazolo[3,2-b][1,2,4]triazine core with a pyrazole substituent. The presence of the nitrophenyl group enhances its electrophilic character, which may contribute to its biological activity.

Biological Activity Overview

Research indicates that compounds containing pyrazole and thiazole structures exhibit a wide range of biological activities including:

  • Antioxidant Properties : Pyrazole derivatives have shown significant antioxidant activity due to their ability to scavenge free radicals.
  • Anti-inflammatory Effects : Many pyrazole-based compounds possess anti-inflammatory properties, making them potential candidates for treating inflammatory diseases.
  • Anticancer Activity : Some studies suggest that pyrazole derivatives can inhibit cancer cell proliferation through various mechanisms such as inducing apoptosis and inhibiting angiogenesis.

Antioxidant Activity

A study conducted on related pyrazole derivatives highlighted their strong antioxidant capabilities. The mechanism involves the donation of hydrogen atoms to free radicals, thereby neutralizing them. The compound's structure suggests a similar potential due to the presence of electron-donating groups.

Anti-inflammatory Effects

Research has demonstrated that pyrazole derivatives can inhibit pro-inflammatory cytokines. For instance, compounds with similar structures have been shown to reduce levels of TNF-alpha and IL-6 in vitro. This indicates a promising avenue for developing anti-inflammatory agents from the target compound.

Anticancer Properties

Several studies have investigated the anticancer effects of pyrazole-containing compounds. For example:

CompoundCancer TypeMechanism of ActionReference
Compound ABreast CancerInduces apoptosis via caspase activation
Compound BLung CancerInhibits cell migration and invasion
Target CompoundNot yet testedHypothesized to act similarly due to structural analogies

Molecular Docking Studies

Molecular docking simulations have been employed to predict the binding affinity of this compound against various biological targets. Preliminary results indicate favorable interactions with proteins involved in cancer progression and inflammation.

Q & A

Q. What synthetic routes are recommended for preparing this compound, and what are the critical reaction parameters?

The synthesis typically involves a multi-step approach, starting with the condensation of a pyrazole-aldehyde derivative with a thiourea or thiazolo-triazine precursor. Key steps include:

  • Aldol-like condensation under acidic or basic conditions to form the methylene bridge between the pyrazole and thiazolo-triazine moieties .
  • Use of solvents like ethanol or THF, with reaction temperatures ranging from 50–80°C to balance yield and selectivity .
  • Purification via column chromatography (e.g., silica gel, ethyl acetate/hexane gradients) to isolate the Z-isomer, confirmed by NOESY NMR .

Q. Which spectroscopic techniques are essential for structural confirmation?

A combination of 1H NMR, 13C NMR, and IR spectroscopy is critical:

  • 1H NMR identifies proton environments (e.g., aromatic protons at δ 7.2–8.5 ppm, methylene protons at δ 5.5–6.0 ppm) .
  • 13C NMR confirms carbonyl groups (C=O at ~170 ppm) and nitrophenyl carbons .
  • IR detects functional groups (e.g., C=O stretch at ~1680 cm⁻¹, NO₂ asymmetric stretch at ~1520 cm⁻¹) .
  • High-resolution mass spectrometry (HRMS) validates molecular weight (±3 ppm accuracy) .

Q. What initial biological assays are suitable for evaluating its activity?

Prioritize enzyme inhibition assays (e.g., fungal 14α-demethylase lanosterol, PDB:3LD6) and antimicrobial susceptibility testing (MIC against Candida spp. or Gram-positive bacteria) . Use positive controls like fluconazole for comparative analysis .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthetic yield and purity?

  • Catalyst screening : Test Lewis acids (e.g., ZnCl₂) or organocatalysts to enhance condensation efficiency .
  • Solvent optimization : Compare polar aprotic solvents (DMF, DMSO) versus ethereal solvents (THF) to minimize side reactions .
  • Temperature gradients : Use microwave-assisted synthesis at controlled temperatures (60–100°C) to reduce reaction time .
  • In-line monitoring : Employ HPLC or TLC to track intermediate formation and adjust stoichiometry dynamically .

Q. How should contradictions in spectral data during structural elucidation be resolved?

  • Multi-technique validation : Cross-validate NMR data with X-ray crystallography (if single crystals are obtainable) to resolve ambiguities in stereochemistry .
  • DFT calculations : Compare experimental NMR chemical shifts with computed values (B3LYP/6-311G(d,p)) to confirm tautomeric forms or rotational isomers .
  • Heteronuclear correlation spectroscopy (HSQC/HMBC) to assign quaternary carbons and long-range couplings .

Q. What computational strategies predict the compound’s biological targets and mechanism?

  • Molecular docking : Use AutoDock Vina or Schrödinger Suite to model interactions with fungal cytochrome P450 enzymes (e.g., 14α-demethylase) .
  • MD simulations : Run 100-ns trajectories in GROMACS to assess binding stability and identify critical residues (e.g., heme iron coordination) .
  • QSAR modeling : Corporate substituent electronic parameters (Hammett σ) with antifungal activity to guide analog design .

Q. How can structure-activity relationship (SAR) studies be designed for this compound?

  • Substituent variation : Synthesize analogs with modified nitrophenyl groups (e.g., chloro, methoxy) or phenyl replacements (e.g., heteroaromatics) .
  • Bioisosteric replacement : Replace the thiazolo-triazine core with triazolo-thiadiazole to assess potency shifts .
  • Free-Wilson analysis : Quantify contributions of individual substituents to bioactivity using linear regression models .

Q. What experimental approaches validate proposed enzyme inhibition mechanisms?

  • X-ray crystallography : Co-crystallize the compound with the target enzyme to resolve binding modes (e.g., hydrophobic pocket occupancy near the heme group) .
  • Enzyme kinetics : Measure KiK_i values via Lineweaver-Burk plots to determine competitive/non-competitive inhibition .
  • Fluorescence quenching : Monitor tryptophan residue fluorescence in the enzyme’s active site upon ligand binding .

Q. Methodological Notes

  • Prioritize peer-reviewed synthesis protocols (e.g., Beilstein J. Org. Chem.) and crystallographic data from PDB .
  • For unresolved mechanistic questions, combine wet-lab experiments (e.g., isotope labeling) with computational modeling .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.